![molecular formula C18H26N2O B6896271 1-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylpiperidin-4-amine](/img/structure/B6896271.png)
1-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylpiperidin-4-amine is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a spiro[3,4-dihydrochromene-2,1’-cyclobutane] moiety attached to a piperidin-4-amine group. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylpiperidin-4-amine typically involves multi-step organic reactions. One common approach is the [2+2] cycloaddition reaction to form the cyclobutane ring, followed by the introduction of the chromene and piperidine moieties through nucleophilic substitution and amination reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-methyl-N-spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-methyl-N-spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Contains a spirocyclic structure similar to 1-methyl-N-spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylpiperidin-4-amine, but with an indole moiety.
Spirooxindole: Features a spirocyclic oxindole structure, commonly studied for its biological activities.
Spiropyran: Known for its photochromic properties, capable of switching between different isomers under light exposure.
Uniqueness
1-methyl-N-spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylpiperidin-4-amine is unique due to its specific combination of a spiro[3,4-dihydrochromene-2,1’-cyclobutane] moiety with a piperidin-4-amine group. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-20-11-7-14(8-12-20)19-16-13-18(9-4-10-18)21-17-6-3-2-5-15(16)17/h2-3,5-6,14,16,19H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSWYMBFGNGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CC3(CCC3)OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B6896200.png)
![1-[3-(Quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B6896204.png)
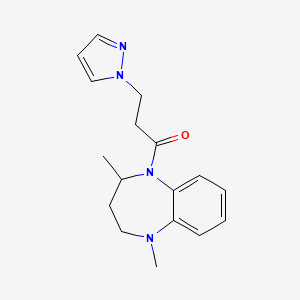
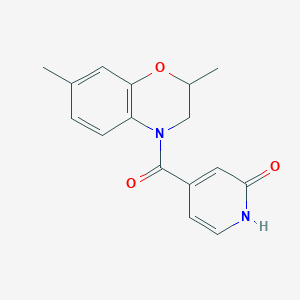
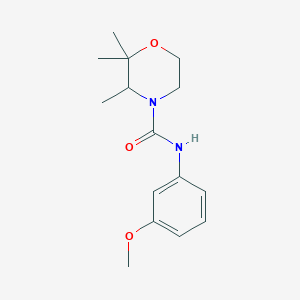
![2-[(4-methyl-1,3-thiazol-2-yl)methyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B6896238.png)
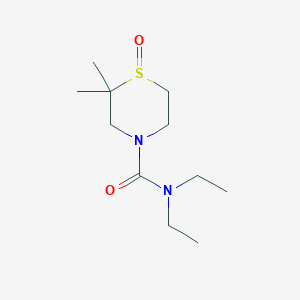
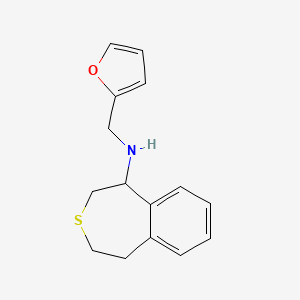
![N-(1-pyridin-2-ylethyl)spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine](/img/structure/B6896269.png)
![N-(1-pyridin-3-ylethyl)spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine](/img/structure/B6896276.png)
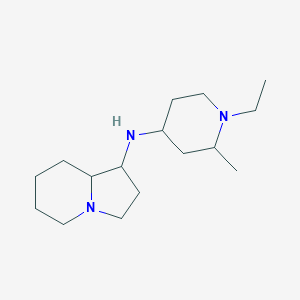
![N-[(1,1-dioxothiolan-3-yl)methyl]-6-fluoro-2,3-dihydro-1H-inden-1-amine](/img/structure/B6896281.png)
![5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B6896287.png)

